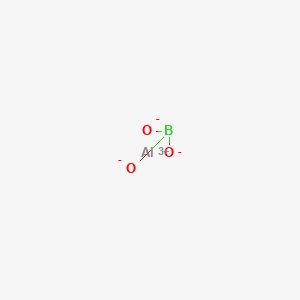

Boric acid, aluminum salt

Description

Significance and Multifunctionality in Advanced Materials Science

Aluminum borates are ceramic materials recognized for their remarkable combination of properties, including high strength, high elastic modulus, low thermal expansion, and excellent chemical inertness. researchgate.netresearchgate.net Their multifunctionality makes them suitable for a diverse array of applications. They are utilized as reinforcing agents in metal and polymer matrix composites, as refractory materials due to their high melting points, and as insulating and filtering materials. cuneyttas.comtandfonline.comresearchgate.net Furthermore, their unique optical and electronic properties have led to research into their use in optoelectronic nanodevices and as host materials for phosphors. nih.govcambridge.org The ability to synthesize aluminum borates in various forms, such as whiskers, nanowires, and nanorods, further enhances their applicability in nanotechnology. researchgate.netpku.edu.cnacs.org

Overview of Stable Aluminum Borate (B1201080) Phases

Several stable phases of aluminum borate have been identified and extensively studied. The most prominent among these are:

Al18B4O33 (9Al2O3·2B2O3): This aluminum-rich phase is known for its high refractoriness, with a melting point of 1440°C, low density, and a low coefficient of thermal expansion. cuneyttas.com It typically forms needle-shaped crystals, making it an excellent candidate for reinforcing materials. researchgate.netcuneyttas.com

Al4B2O9 (2Al2O3·B2O3): This phase is stable at lower temperatures compared to Al18B4O33. unlp.edu.ar It has been synthesized in various nanostructures, including nanowhiskers, and has shown promise in enhancing the mechanical properties of biodegradable polymers. rsc.orgrsc.org

Al5BO9 (5Al2O3·B2O3): This phase is noted for its potential as a high-temperature wave-transparent and thermal insulating material. researchgate.net It possesses a low density and is predicted to have a low shear modulus and thermal conductivity. researchgate.net

RAl3(BO3)4 (where R is a rare-earth element): These compounds, belonging to the huntite mineral group, exhibit interesting magnetoelectric and spectroscopic properties. arxiv.orgfibopt.runih.gov The specific rare-earth element influences the magnetic and optical behavior of the crystal. arxiv.orgfibopt.ru

Table 1: Properties of Common Aluminum Borate Phases

| Compound | Formula | Crystal System | Key Properties |

| Aluminum Borate | Al18B4O33 | Orthorhombic | High refractoriness, low thermal expansion, high strength. cuneyttas.comtandfonline.com |

| Aluminum Borate | Al4B2O9 | Orthorhombic | Stable at lower temperatures, reinforcement for polymers. unlp.edu.arrsc.orgrsc.org |

| Aluminum Borate | Al5BO9 | Orthorhombic | High-temperature wave-transparent, thermal insulating. researchgate.net |

| Rare-Earth Aluminum Borate | RAl3(BO3)4 | Trigonal | Magnetoelectric and spectroscopic properties. arxiv.orgfibopt.runih.gov |

Historical Development of Aluminum Borate Research

The study of the Al2O3-B2O3 phase diagram dates back several decades, with the identification of the stable Al18B4O33 and Al4B2O9 phases being a significant milestone. unlp.edu.ar Early research focused on the synthesis of these compounds through solid-state reactions between alumina (B75360) and boric acid at high temperatures. researchgate.netresearchgate.net The 1960s saw the initial synthesis of RAl3(BO3)4 compounds. nih.gov Over the years, research has evolved to include various synthesis methods like sol-gel, combustion, and chemical vapor deposition to produce aluminum borates with controlled morphologies, such as whiskers and nanowires. nih.govresearchgate.netpku.edu.cn This progression has been driven by the increasing demand for advanced materials with tailored properties for specific applications.

Current Research Landscape and Key Challenges

The current research on aluminum borates is vibrant and multidisciplinary. A significant focus is on the synthesis of nanostructured aluminum borates to leverage their enhanced properties in nanocomposites. For instance, Al4B2O9 nanowhiskers have been shown to dramatically improve the mechanical properties of biodegradable polyhydroxyalkanoate (PHA) composites. rsc.orgrsc.org Another active area is the investigation of the optical and magnetoelectric properties of rare-earth aluminum borates for applications in lasers, phosphors, and sensors. fibopt.runih.govmdpi.com

Despite the progress, several challenges remain. The control over the phase purity and morphology of synthesized aluminum borates can be difficult. nih.gov For instance, the synthesis of Al18B4O33 whiskers has historically suffered from low yields. cuneyttas.com Furthermore, issues such as the price volatility of raw materials like aluminum oxide and boron oxide, and the need for stringent quality control, can impact large-scale production. markwideresearch.com Overcoming these challenges through the development of more efficient and cost-effective synthesis and processing techniques is a key objective for future research.

Properties

IUPAC Name |

aluminum;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.BO3/c;2-1(3)4/q+3;-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMOMXZKOWKUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlBO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884308 | |

| Record name | Boric acid, aluminum salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11121-16-7 | |

| Record name | Aluminum borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011121167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, aluminum salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C1HEM26VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Fabrication Methodologies of Aluminum Borates

High-Temperature Solid-State Reaction Routes

High-temperature solid-state reaction is a conventional and widely studied method for producing aluminum borates. This approach involves the direct reaction of solid precursors at elevated temperatures to form the desired borate (B1201080) phases.

The formation of aluminum borates, such as Al₁₈B₄O₃₃ and Al₄B₂O₉, occurs through the thermal reaction of alumina (B75360) (Al₂O₃) with a boron source, typically boric acid (H₃BO₃) or boron oxide (B₂O₃). unlp.edu.arresearchgate.net Boric acid is often used as it decomposes to form reactive boron oxide upon heating. The fundamental reaction takes place at intermediate temperatures, generally between 600°C and 800°C. unlp.edu.arresearchgate.netunlp.edu.arresearchgate.netresearchgate.netresearchgate.net This process is a common route for producing aluminum borate powders, which can then be further processed into dense ceramics. unlp.edu.artandfonline.com The reaction typically involves mixing the precursor powders, often in ethanol, to ensure homogeneity. unlp.edu.ar

The stoichiometry of the initial mixture and the subsequent calcination temperature are critical variables that dictate the final crystalline phases of the aluminum borate product. Two primary stable compounds in the Al₂O₃-B₂O₃ system are Al₁₈B₄O₃₃ (also written as 9Al₂O₃·2B₂O₃) and Al₄B₂O₉ (2Al₂O₃·B₂O₃). unlp.edu.ar

Studies have shown that the formation of a pure Al₁₈B₄O₃₃ phase does not always occur at the theoretical stoichiometric ratio of 13.17 wt% B₂O₃. One investigation found that a significant excess of boron oxide (44 wt% B₂O₃, corresponding to an Al₂O₃/B₂O₃ mole ratio of 0.87) was necessary to achieve complete formation of acicular Al₁₈B₄O₃₃ particles when calcined at 1300°C for one hour. aybu.edu.tr This is attributed to the need to form a melt that facilitates the nucleation and crystallization of the Al₁₈B₄O₃₃ phase. aybu.edu.tr

Calcination temperature plays a crucial role in phase evolution. Borate formation can begin around 1000°C, with the Al₄B₂O₉ phase often appearing as an intermediate. unlp.edu.ar Complete conversion to the more thermally stable Al₁₈B₄O₃₃ phase typically requires higher temperatures, often above 1200°C. unlp.edu.ar

| B₂O₃ Content (wt%) | Calcination Temperature (°C) | Resulting Phases | Reference |

|---|---|---|---|

| 13.0, 19.5, 26.0 | >1200 | Al₁₈B₄O₃₃ as the main phase, with Al₄B₂O₉ as an intermediate. | unlp.edu.ar |

| 44.0 | ≥1200 | Complete formation of Al₁₈B₄O₃₃. | aybu.edu.tr |

| 54.1 | ≥1200 | Complete formation of Al₁₈B₄O₃₃. | aybu.edu.tr |

To produce dense aluminum borate ceramics, the powders synthesized via solid-state reaction are subjected to milling and subsequent sintering. unlp.edu.artandfonline.com The initial powder often consists of whiskers, which can be broken down through attrition milling to achieve a more equiaxed particle shape, which is more suitable for densification. researchgate.nettandfonline.com

The sintering process, which involves heating the pressed powder compact to bond the particles together, typically starts at temperatures around 900°C to 1000°C. researchgate.netconicet.gov.ar The densification is limited by the thermal stability of the aluminum borate; at temperatures above 1300°C, it can decompose into alumina and volatile boron oxide, hindering the achievement of high density. researchgate.netunlp.edu.arresearchgate.netresearchgate.nettandfonline.comconicet.gov.ar This milling-sintering route allows for the fabrication of relatively dense (around 90% theoretical density) aluminum borate materials with sub-angular and spherical grain microstructures. researchgate.nettandfonline.com

Solution-Based Synthesis Approaches

Solution-based methods offer alternative routes to synthesize aluminum borates, often providing better control over particle size, morphology, and homogeneity at lower temperatures compared to solid-state reactions.

Molten salt synthesis involves using a low-melting-point salt as a solvent or flux to facilitate the reaction between precursors. This liquid-phase environment enhances ion diffusion, promoting reaction and crystallization at lower temperatures. semanticscholar.orgresearchgate.net

The flux method has been successfully used to synthesize Al₁₈B₄O₃₃ whiskers. In a typical process, water-soluble precursors like aluminum sulphate and boric acid are mixed with a fluxing agent, such as potassium sulphate. cuneyttas.comcuneyttas.com The mixture is heated to temperatures between 1050°C and 1150°C. cuneyttas.comcuneyttas.com The molten flux provides a medium for the reactants to dissolve and then react to form single-crystal whiskers upon cooling. cuneyttas.comcuneyttas.com The B/Al atomic ratio and synthesis temperature are key parameters influencing the whisker morphology. cuneyttas.com An optimal synthesis temperature of 1075°C has been identified for producing well-defined whisker morphology. cuneyttas.com

The wet molten salt method is a variation that allows for synthesis at even lower temperatures. For instance, Al₄B₂O₉ whiskers have been successfully synthesized at 800°C. semanticscholar.orgresearchgate.netceramics-silikaty.cz This method involves precipitating precursors, such as from aluminum chloride and boric acid, and then heating the precipitate in the presence of a salt. semanticscholar.orgresearchgate.net The growth mechanism is proposed to be a solution-liquid-solid (SLS) process, where reactants dissolve in the molten salt, form the product, and then precipitate as whiskers once saturation is reached. semanticscholar.orgresearchgate.net

| Method | Precursors | Flux/Salt | Temperature (°C) | Product Phase | Morphology | Reference |

|---|---|---|---|---|---|---|

| Flux Method | Aluminum sulphate, Boric acid | Potassium sulphate | 1050 - 1150 | Al₁₈B₄O₃₃ | Whiskers | cuneyttas.comcuneyttas.com |

| Wet Molten Salt | Aluminum chloride, Boric acid | Sodium chloride | 800 | Al₄B₂O₉ | Whiskers | semanticscholar.orgresearchgate.netceramics-silikaty.cz |

| Molten Salt | Aluminum nitrate (B79036), Sodium borate | Remnant Na salt | 1050 | Al₁₈B₄O₃₃ | Nanowires | scialert.net |

Sol-gel synthesis is a versatile chemical solution method that offers excellent control over the product's purity, homogeneity, and nanostructure. researchgate.net The process involves the conversion of molecular precursors (sol) into a gel-like network, which is then dried and calcined to form the final ceramic product. doaj.org

For aluminum borates, precursors like aluminum tri-sec-butoxide or aluminum nitrate are reacted with boric acid. scientific.netpku.edu.cn The morphology of the resulting aluminum borate (e.g., Al₄B₂O₉, Al₁₈B₄O₃₃) can be precisely controlled by adjusting synthesis parameters. scientific.net Key variables include the aluminum-to-boron (Al:B) molar ratio in the precursor sol, as well as the calcination temperature and duration. scientific.netpku.edu.cn For example, using citric acid as a stabilizer, fine nanowhiskers can be obtained by calcination at 850°C, whereas a higher temperature of 1100°C leads to the formation of thicker and longer, rod-like crystals. scientific.net This method is particularly effective for producing nanostructured materials like nanorods and nanowhiskers. scientific.netpku.edu.cnscribd.com

| Al:B Molar Ratio | Sintering Temperature (°C) | Sintering Time (h) | Resulting Phases | Morphology | Reference |

|---|---|---|---|---|---|

| Variable | 850 | 4 - 32 | Al₄B₂O₉, Al₁₈B₄O₃₃ | Fine nanowhiskers | scientific.net |

| Variable | 1100 | 4 - 32 | Al₄B₂O₉, Al₁₈B₄O₃₃ | Thicker, longer nanowhiskers/rod-like crystals | scientific.net |

| Variable | 750 | Not Specified | Al₄B₂O₉ | Nanorods (15-45 nm diameter) | pku.edu.cn |

Precipitation Methods

Precipitation methods offer a versatile and scalable approach for the synthesis of aluminum borates. These techniques involve the reaction of soluble precursors in a solution to form an insoluble aluminum borate product, which then precipitates. The morphology and crystalline phase of the resulting material are highly dependent on the starting materials, the precipitating agent, and the subsequent thermal treatment.

One common approach involves the use of aqueous solutions of an aluminum salt, such as aluminum nitrate, and a boron source like boric acid or a borate salt. nih.gov For instance, aluminum nitrate nonahydrate and boric acid can be precipitated using a basic solution of ammonium (B1175870) carbonate. nih.gov The resulting mixture is then evaporated to dryness to recover the soluble ammonium borate and the by-product, ammonium nitrate, is decomposed at 300 °C. nih.gov The crystallization temperature of the aluminum borates is influenced by the boron content, decreasing as the boron concentration increases. nih.gov

Another variation utilizes aluminum nitrate and calcium hexaboride as a source of boron trioxide. nih.govacademie-sciences.fr In this process, the precursors are mixed in various proportions with a solution of ammonium hydroxide (B78521). nih.govacademie-sciences.fr The mixture is then evaporated and calcined at temperatures up to 650 °C. nih.govacademie-sciences.fr Subsequent firing of the green compact bodies at 1400 °C under an argon atmosphere leads to the in-situ synthesis of a porous ceramic with a framework of aluminum borate whiskers. nih.gov

A facile route for synthesizing aluminum borate nanowires employs aluminum nitrate and sodium borate as the starting materials. acs.org In a typical procedure, an aqueous solution of aluminum nitrate is added dropwise to a sodium borate solution, leading to the formation of a white precipitate. acs.org After filtration and washing, citric acid is added as a fermenting agent, and the precipitate is dried. acs.org The resulting precursor powder is then heated to 1050 °C to produce single-crystalline Al₁₈B₄O₃₃ nanowires. acs.org

A wet molten salt method has also been successfully used to synthesize Al₄B₂O₉ whiskers. bris.ac.uk This method involves controlling the atomic ratio of boric acid to aluminum chloride and the calcination temperature. bris.ac.uk The desired whisker morphology is achieved at a calcination temperature of 800 °C with a specific H₃BO₃/AlCl₃ atomic ratio. bris.ac.uk The growth of these whiskers is proposed to follow a solution-liquid-solid (SLS) mechanism. bris.ac.uk

Table 1: Precipitation Methods for Aluminum Borate Synthesis

| Starting Materials | Precipitating Agent/Method | Calcination/Sintering Temperature | Resulting Product |

|---|---|---|---|

| Aluminum nitrate, Boric acid | Ammonium carbonate solution | 300 °C (decomposition), 670-900 °C (crystallization) | Al₄B₂O₉ and Al₁₈B₄O₃₃ |

| Aluminum nitrate, Calcium hexaboride | Ammonium hydroxide solution | Up to 650 °C (calcination), 1400 °C (firing) | Porous ceramic with Al₁₈B₄O₃₃ whiskers |

| Aluminum nitrate, Sodium borate | Direct precipitation | 1050 °C | Al₁₈B₄O₃₃ nanowires |

| Aluminum chloride, Boric acid | Wet molten salt method | 800 °C | Al₄B₂O₉ whiskers |

Vapor-Phase and Gas-Phase Synthesis Methods

Vapor-phase and gas-phase synthesis methods are pivotal in the fabrication of high-purity, nanostructured aluminum borates. These techniques, which include thermal evaporation, chemical vapor deposition (CVD), and pyrolysis, allow for precise control over the dimensions and crystal structure of the final product.

Thermal Evaporation Routes for Nanostructures

Thermal evaporation is a prominent method for synthesizing one-dimensional aluminum borate nanostructures like nanowires. This process typically involves heating a mixture of precursor powders to generate vapors that subsequently react and deposit as nanostructures on a substrate.

In one approach, Al₁₈B₄O₃₃ and MgB₄O₇ nanowires were synthesized by the thermal evaporation of mixed powders of a metal oxide (Al₂O₃ or MgO) and boron oxide. The resulting nanowires are single crystals with widths in the range of 10 to several hundred nanometers and lengths of several to tens of micrometers. The growth is proposed to occur via a vapor-solid process where both metal oxide and boron oxide vapors are simultaneously involved.

Another study demonstrated the synthesis of Al₁₈B₄O₃₃ nanowires by heating a mixture of aluminum powder with either boron and boron oxide or just boron oxide. Catalytic routes often employ catalysts like Fe₃O₄ nanoparticles on alumina substrates to facilitate the growth of Al₁₈B₄O₃₃ and Al₄B₂O₉ nanowires. The growth mechanism in these thermal evaporation processes is often described as either vapor-liquid-solid (VLS) or vapor-solid (VS).

A simple and low-cost thermal evaporation method has been developed to produce high-purity Al₁₈B₄O₃₃ nanowires at a relatively low temperature of 1050 °C without the use of a catalyst. acs.org This method utilizes a precursor powder prepared from aluminum nitrate and sodium borate. acs.org The resulting nanowires have diameters of 20-50 nm and lengths of several micrometers. acs.org

Table 2: Thermal Evaporation Routes for Aluminum Borate Nanostructures

| Precursor Materials | Catalyst | Synthesis Temperature | Resulting Nanostructure |

|---|---|---|---|

| Al₂O₃, B₂O₃ | None | Not specified | Al₁₈B₄O₃₃ nanowires |

| Al, B, B₂O₃ | Fe₃O₄ | Not specified | Al₁₈B₄O₃₃ and Al₄B₂O₉ nanowires |

| Precursor from Al(NO₃)₃ and Na₂B₄O₇ | None | 1050 °C | Al₁₈B₄O₃₃ nanowires |

Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is a powerful technique for producing thin films and coatings of aluminum borate, as well as nanowires and nanotubes. CVD involves the reaction of volatile precursors in the gas phase, which then deposit onto a heated substrate.

For instance, Al₁₈B₄O₃₃ nanowires and nanotubes have been produced on platinum powder-covered sapphire substrates at 1000 °C using a CVD method with boron triiodide and boric acid vapor in an argon gas flow. The resulting nanowires are several micrometers long with diameters from 50 to 200 nm, while the nanotubes have diameters larger than 200 nm. On the other hand, Al₄B₂O₉ nanowires and nanotubes were synthesized on aluminum film-covered sapphire substrates at 750-850 °C using boron triiodide vapor.

In a different application of CVD, aluminum borate whiskers have been coated with tin(IV) oxide. This was achieved by reacting SnCl₄ and H₂O in a nitrogen gas mixture within a rotary kiln reactor containing the whiskers. The coating process involved heating at 100 °C followed by 300 °C to ensure a uniform SnO₂ layer.

The synthesis of aluminum and aluminum boride thin films has also been explored using the CVD of aluminaborane cluster precursors like aluminum borohydride (B1222165) (Al(BH₄)₃). The deposition on substrates such as copper, SiO₂, and GaAs showed that boron incorporation in the films depends on the substrate temperature and precursor flow.

Table 3: Chemical Vapor Deposition (CVD) Techniques for Aluminum Borates

| Precursors | Substrate/Catalyst | Temperature | Resulting Product |

|---|---|---|---|

| BI₃, H₃BO₃ | Pt powder on sapphire | 1000 °C | Al₁₈B₄O₃₃ nanowires and nanotubes |

| BI₃ | Al film on sapphire | 750-850 °C | Al₄B₂O₉ nanowires and nanotubes |

| SnCl₄, H₂O | Aluminum borate whiskers | 100-300 °C | SnO₂-coated aluminum borate whiskers |

| Al(BH₄)₃ | Cu, SiO₂, GaAs | Not specified | Aluminum and aluminum boride thin films |

Pyrolysis of Organoborane Precursors

The pyrolysis of organoborane precursors represents an innovative route to producing aluminum borate nanostructures. This method involves the thermal decomposition of specially designed organometallic compounds containing aluminum, boron, and other elements.

A notable example is the synthesis of crystalline Al₅BO₉ nanostructures through the pyrolysis of polyaminoboranes. When polyaminoboranes such as [N(R)H-BH₂]n (where R is H or Me) are pyrolyzed on substrates like sapphire wafers, Al₂O₃, or AlN powders, they form nanowires, nanotubes, and nanoribbons. The size of the resulting nanowires can be influenced by the surface defect density of the substrate.

The pyrolysis process can be tailored to yield different products depending on the substrate. For instance, pyrolyzing poly(N-methylaminoborane) on a silicon wafer results in porous nanostructures containing hexagonal boron nitride (h-BN). In contrast, using a rhodium foil substrate with polyaminoborane or ammonia-borane as the precursor leads to amorphous boron and nitrogen-containing nanostructures. This highlights the critical role of the substrate in directing the final product composition during pyrolysis.

Table 4: Pyrolysis of Organoborane Precursors for Aluminum Borate Synthesis

| Organoborane Precursor | Substrate | Pyrolysis Conditions | Resulting Product |

|---|---|---|---|

| Polyaminoboranes ([N(R)H-BH₂]n) | Sapphire wafers, Al₂O₃ powder, AlN powder | Not specified | Crystalline Al₅BO₉ nanowires, nanotubes, and nanoribbons |

| Poly(N-methylaminoborane) | Silicon wafer | Not specified | Porous nanostructures with hexagonal boron nitride (h-BN) |

| Polyaminoborane, Ammonia-borane | Rhodium foil | Not specified | Amorphous B and N-containing nanostructures |

In-Situ Formation and Controlled Crystallization

The in-situ formation and controlled crystallization of aluminum borate within a host matrix, particularly glass, is a key method for developing robust glass-ceramic composites. This approach allows for the creation of materials with enhanced mechanical properties due to the reinforcing effect of the crystalline aluminum borate phase.

Formation within Glass Matrices and Glass-Ceramics

Glass-ceramics containing aluminum borate whiskers can be fabricated through the controlled crystallization of a base glass. This involves subjecting a suitable glass, typically an aluminum borosilicate glass, to a carefully regulated heat treatment schedule. This process induces the nucleation and growth of aluminum borate crystals, such as Al₄B₂O₉ or Al₁₈B₄O₃₃, uniformly dispersed within the residual glass matrix.

The specific crystalline phase of aluminum borate that forms is dependent on the heat treatment temperature. For example, in a B₂O₃-SiO₂-Al₂O₃-BaO-MgO glass system, Al₄B₂O₉ is the primary phase formed between 900 and 1000 °C. At temperatures above 1100 °C, the more thermodynamically stable Al₁₈B₄O₃₃ phase also appears. The size and morphology of the aluminum borate whiskers or rods also evolve with increasing temperature, leading to changes in the material's surface hardness.

An alternative to crystallizing a monolithic glass is to add an aluminum borate precursor powder to a glass frit. Upon heating, the precursor reacts in-situ to form aluminum borate crystals within the glass matrix. This method has been shown to be effective in generating Al₄B₂O₉ or Al₁₈B₄O₃₃ whiskers, which can significantly increase the fracture toughness of the glass.

The in-situ formation of aluminum borate can also be achieved through chemical reactions between Al₂O₃ and B₂O₃ within a glass seam during the joining of alumina components. This technique utilizes a low-melting borosilicate glass braze, and the diffusion and dissolution of Al₂O₃ into the glass leads to the formation of reinforcing Al₄B₂O₉ whiskers.

Table 5: In-Situ Formation of Aluminum Borate in Glass Matrices

| Glass System/Method | Heat Treatment Temperature | Crystalline Phases Formed | Key Findings |

|---|---|---|---|

| Aluminum borosilicate glass | 1100-1200 °C | Al₄B₂O₉, Al₁₈B₄O₃₃ | Whisker-shaped crystals increase mechanical toughness. |

| B₂O₃-SiO₂-Al₂O₃-BaO-MgO glass | 900-1200 °C | Al₄B₂O₉, Al₁₈B₄O₃₃ | Crystal size and phase depend on temperature, affecting hardness. |

| Addition of precursor to glass frit | Not specified | Al₄B₂O₉, Al₁₈B₄O₃₃ | Effective in-situ generation of reinforcing crystals. |

| Alumina joining with borosilicate braze | Not specified | Al₄B₂O₉ | In-situ formation of whiskers in the glass seam. |

Compound Names

Table 6: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Aluminum borate | Alₓ(BO₃)y |

| Aluminum chloride | AlCl₃ |

| Aluminum nitrate | Al(NO₃)₃ |

| Aluminum nitrate nonahydrate | Al(NO₃)₃·9H₂O |

| Aluminum nitride | AlN |

| Aluminum oxide | Al₂O₃ |

| Aluminum borohydride | Al(BH₄)₃ |

| Ammonia-borane | H₃N·BH₃ |

| Ammonium borate | (NH₄)ₓ(BₙOₘ)·zH₂O |

| Ammonium carbonate | (NH₄)₂CO₃ |

| Ammonium hydroxide | NH₄OH |

| Ammonium nitrate | NH₄NO₃ |

| Barium oxide | BaO |

| Boric acid | H₃BO₃ |

| Boron oxide | B₂O₃ |

| Boron triiodide | BI₃ |

| Calcium hexaboride | CaB₆ |

| Citric acid | C₆H₈O₇ |

| Copper | Cu |

| Gallium arsenide | GaAs |

| Hexagonal boron nitride | h-BN |

| Magnesium borate | MgB₄O₇ |

| Magnesium oxide | MgO |

| Poly(N-methylaminoborane) | [N(Me)H-BH₂]n |

| Polyaminoborane | [N(H)H-BH₂]n |

| Rhodium | Rh |

| Silicon dioxide | SiO₂ |

| Sodium borate | Na₂B₄O₇ |

| Tin(IV) oxide | SnO₂ |

| Tin tetrachloride | SnCl₄ |

Thermochemical Surface Boronizing of Alumina

Thermochemical surface boronizing of alumina is a method utilized to modify the surface properties of alumina (Al₂O₃) by enriching it with boron. This process leads to the formation of a thin layer of aluminum borates on the alumina surface, which can enhance properties such as wettability and adhesion for certain applications. mdpi.comdoaj.org The technique typically involves exposing the alumina substrate to a boron-containing medium at elevated temperatures.

One common approach involves the use of amorphous boron as the solid medium for the thermochemical treatment. mdpi.com This method has been shown to be a straightforward way to create a thin layer of aluminum borate crystals on the alumina surface. mdpi.com The process is generally carried out at temperatures ranging from 900 to 950 °C. mdpi.com At these temperatures, boron diffuses into the alumina surface, reacting to form oxygen-containing compounds characteristic of the Al₂O₃-B₂O₃ system, namely aluminum borates. mdpi.com

The resulting aluminum borate layer often consists of oriented nano-rod-like crystals. mdpi.comresearchgate.net The growth direction of these crystals is largely influenced by the orientation of the alumina grains at the surface. mdpi.com Characterization techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) have been employed to analyze the modified surfaces. These analyses have confirmed the formation of aluminum borates, identified as Al₁₈B₄O₃₃ and Al₄B₂O₉, without the presence of non-oxide Al-B compounds. doaj.orgresearchgate.net

The formation of these aluminum borates occurs within a temperature range of 600 to 800 °C when alumina and boron oxide are the reactants. researchgate.net The stability of these borates varies, with Al₄B₂O₉ being stable up to approximately 1100 °C, while Al₁₈B₄O₃₃ is stable at higher temperatures. researchgate.netunlp.edu.ar The presence of these borates on the alumina surface can be crucial for applications requiring improved adhesion with metals like nickel and nickel alloys. mdpi.comdoaj.org An intermediate layer containing boron, oxygen, aluminum, and sometimes silicon (if present) can form between the metal and the boronized alumina surface, enhancing the bond. mdpi.comresearchgate.net

Research has also explored the combustion synthesis of alumina-boride composites, where the formation of aluminum borates can be an intermediate or side reaction. cambridge.org In these high-temperature synthesis methods, the presence of unreacted boron trioxide (B₂O₃) is a primary factor in the formation of 9Al₂O₃·2B₂O₃ (another notation for Al₁₈B₄O₃₃). cambridge.org The amount of this aluminum borate formed is sensitive to the amount of excess B₂O₃ and the particle size of the B₂O₃ powder. cambridge.org

The elemental composition of the boronized alumina surface has been quantified using techniques like XPS. The results indicate the presence of boron in varying atomic percentages, which confirms the enrichment of the surface with boron during the thermochemical process. researchgate.net

The table below summarizes the key parameters and findings related to the thermochemical surface boronizing of alumina.

| Parameter | Description | Findings |

| Process | Thermochemical treatment of alumina in a boron-containing medium. | A simple method to form a thin aluminum borate layer. mdpi.com |

| Boron Source | Amorphous boron powder is a commonly used solid medium. | Effective in enriching the alumina surface with boron. mdpi.com |

| Temperature | Typically in the range of 900–950 °C. mdpi.com | Facilitates the diffusion of boron and reaction with alumina. mdpi.com |

| Resulting Layer | Formation of a thin layer of aluminum borate crystals. mdpi.com | The layer consists of oriented nano-rod-like crystals. mdpi.com |

| Crystal Orientation | Predetermined by the orientation of the alumina grains' faces at the surface. mdpi.com | Shows a dependency on the substrate's crystallography. mdpi.com |

| Compounds Formed | Primarily aluminum borates such as Al₁₈B₄O₃₃ and Al₄B₂O₉. doaj.orgresearchgate.net | No non-oxide Al-B compounds are typically observed. doaj.orgresearchgate.net |

| Formation Temperature | Aluminum borates form from alumina and boron oxide between 600 and 800 °C. researchgate.net | The specific borate phase formed can depend on the temperature. researchgate.netunlp.edu.ar |

Advanced Structural Analysis and Characterization of Aluminum Borates

Crystallographic Investigations

Crystallographic studies, particularly using X-ray diffraction, have been fundamental in determining the atomic arrangement within various aluminum borate (B1201080) compounds. These investigations have provided detailed insights into their crystal lattices, symmetries, and structural motifs.

Single-crystal X-ray diffraction (SC-XRD) has been instrumental in characterizing rare-earth aluminum borates (REAl₃(BO₃)₄) that adopt the huntite-type structure. These compounds are isostructural with the mineral huntite (CaMg₃(CO₃)₄).

In typical studies, single crystals are synthesized through methods like spontaneous crystallization from a potassium molybdate (B1676688) (K₂Mo₃O₁₀) flux. The SC-XRD data is then used to determine the precise crystal structure. For instance, the structures of REAl₃(BO₃)₄ (where RE = Tb, Dy, Ho) have been resolved, confirming their huntite-type arrangement. The fundamental structure consists of AlO₆ octahedra forming helical chains along the c-axis, which are interconnected by BO₃ trigonal-planar units and REO₆ distorted trigonal prisms.

The analysis of SC-XRD data allows for the precise determination of unit cell parameters. It has been observed that as the ionic radius of the rare-earth cation increases, the unit-cell parameters and volume show a linear increase, while the density decreases.

| Compound | Crystal System | Space Group | a (Å) | c (Å) | Volume (ų) |

|---|---|---|---|---|---|

| TbAl₃(BO₃)₄ | Trigonal | R32 | 9.2936 | 7.2285 | 540.35 |

| DyAl₃(BO₃)₄ | Trigonal | R32 | 9.2891 | 7.2183 | 538.93 |

| HoAl₃(BO₃)₄ | Trigonal | R32 | 9.2831 | 7.2081 | 537.23 |

Several aluminum borates belong to the family of mullite-type materials, characterized by chains of edge-sharing AlO₆ octahedra. The primary stable compounds in the Al₂O₃-B₂O₃ system are Al₄B₂O₉ (2Al₂O₃·B₂O₃) and Al₁₈B₄O₃₃ (9Al₂O₃·2B₂O₃). The formation of these borates from alumina (B75360) and boric acid typically occurs between 600 and 800°C.

There has been considerable investigation into the precise stoichiometry of the alumina-rich mullite-type borate, with both Al₁₈B₄O₃₃ and Al₅BO₉ (5Al₂O₃·B₂O₃) being proposed. While the formula Al₁₈B₄O₃₃ was derived from early chemical analyses, subsequent structural studies pointed towards an Al₅BO₉ composition. Detailed investigations using multiple techniques, including XRD, NMR, and Laser-ablation ICP-MS, have suggested that the composition is very close to Al₅BO₉, and the previously suggested Al₁₈B₄O₃₃ stoichiometry, which implies significant boron substitution for aluminum, is unlikely for samples synthesized under various conditions. The title compound is often best described as Al₅₋ₓB₁₊ₓO₉ with a very small value for x.

The structure of Al₄B₂O₉ has been re-evaluated using techniques like electron diffraction, which helped to resolve questions regarding oxygen disorder within the channels of its crystal structure.

The crystal system and space group are fundamental properties that define the symmetry of a crystal. Aluminum borates exhibit a variety of these, depending on their composition and structure type.

Huntite-Type Borates : Rare-earth aluminum borates, REAl₃(BO₃)₄, generally crystallize in the Trigonal crystal system with the space group R32 . This is the characteristic space group for the huntite structure. However, for some rare-earth elements, monoclinic modifications with space groups C2/c or C2 have also been discovered.

Mullite-Type Borates : These compounds are typically Orthorhombic . The structure of Al₅BO₉ (often referred to as Al₁₈B₄O₃₃) is orthorhombic. The compound Al₄B₂O₉, while related to the mullite (B73837) family, has been shown to crystallize in the monoclinic space group C2/m.

| Compound/Structural Type | Formula Example | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Huntite-Type | HoAl₃(BO₃)₄ | Trigonal | R32 | |

| Mullite-Type (Alumina-rich) | Al₅BO₉ | Orthorhombic | - | |

| Mullite-Type (Boron-rich) | Al₄B₂O₉ | Monoclinic | C2/m |

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is observed in aluminum borates. Huntite-type aluminum borates exhibit structural transitions. While they generally crystallize in the trigonal R32 space group, phase transitions to lower symmetry monoclinic space groups (C2/c and C2) have been reported for compounds with certain rare-earth elements like Pr, Nd, Sm, Eu, Tb, and Ho. These transformations can be influenced by factors such as growth temperature and cooling rate. For some iron borates with the huntite structure, a structural phase transition from R32 to P3₁21 occurs at low temperatures.

Phase transformations are also critical in the formation of mullite-type structures. For instance, during the synthesis of Al₁₈B₄O₃₃, Al₄B₂O₉ is often formed as an intermediate phase. Studies have shown that the Al₄B₂O₉ phase can transform into Al₁₈B₄O₃₃ at higher temperatures, for example, around 1100°C. The decomposition of aluminum borate (9Al₂O₃·2B₂O₃) can begin at temperatures around 1200°C, depending on the heating rate.

Crystal twinning is the intergrowth of two or more crystals in a symmetrical, non-random orientation. Inversion twinning is a specific type where the twinned portions are related by a center of inversion. This phenomenon has been consistently observed in huntite-type aluminum borate crystals.

During the structural refinement process using single-crystal X-ray diffraction data for REAl₃(BO₃)₄ (RE = Tb, Dy, Ho), it was found that all the crystals studied were best described as inversion twins. The refinement of the crystallographic model as an inversion twin is a necessary step to achieve accurate structural parameters and low residual factors (R1 values), confirming the presence of this microstructural feature.

Microstructural Characterization

The microstructure of aluminum borates, which refers to the arrangement and morphology of their constituent phases and grains, significantly influences their bulk properties. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are commonly used for this characterization.

Aluminum borates are well-known for forming needle-like or whisker-shaped crystals. These whiskers are of interest for reinforcing metal and ceramic composites due to their high strength and elastic modulus. The microstructure of ceramics formed from alumina and boric acid often consists of interlocking, sub-micronic needles, which can result in highly porous materials (up to 50% porosity).

The morphology of these structures can be controlled by synthesis conditions. For example, the average diameter of Al₁₈B₄O₃₃ whiskers has been shown to increase with higher sintering temperatures, while the aspect ratio decreases. Beyond whiskers, single-crystal aluminum borate nanowires and nanotubes of both Al₁₈B₄O₃₃ and Al₄B₂O₉ have been successfully synthesized using various methods, including chemical vapor deposition (CVD). The dimensions of these nanostructures, such as diameter and length, can be manipulated by controlling growth parameters like temperature, time, and precursor concentration.

Scanning Electron Microscopy (SEM) of Morphology (Whiskers, Needles, Nanowires, Nanoribbons)

Scanning Electron Microscopy (SEM) is a critical tool for characterizing the diverse morphologies of aluminum borates. A predominant feature observed in numerous synthesis routes is the formation of one-dimensional (1D) structures such as whiskers, needles, and nanowires. unlp.edu.ar These structures are often interlocked, creating a porous framework. researchgate.net

The morphology of these 1D structures is highly dependent on the synthesis conditions. For instance, aluminum borate whiskers synthesized from a simple mixture of alumina and boric acid typically exhibit diameters between 0.2 and 1 µm with an aspect ratio exceeding 20:1. unlp.edu.ar The initial form can be whisker-like with a diameter of about 1 µm, which, after processes like attrition milling, can be broken down into rod-shaped particles with lower aspect ratios (between 1 and 4). researchgate.net Sol-gel synthesis methods have been employed to create finer nanowhiskers. scientific.net Similarly, chemical vapor deposition (CVD) techniques can produce nanowires and nanotubes with diameters ranging from 10 to 500 nm and lengths from 300 nm to several micrometers. northwestern.edu The synthesis temperature has a direct impact on the dimensions; lower temperatures (e.g., 850°C) produce fine nanowhiskers, while higher temperatures (e.g., 1100°C) result in thicker, longer, rod-like crystals. scientific.net

| Morphology | Typical Dimensions | Synthesis Method Example | Reference |

|---|---|---|---|

| Whiskers/Needles | Diameter: 0.2-1.0 µm; Aspect Ratio: >20:1 | Reaction of Alumina and Boric Acid | unlp.edu.ar |

| Milled Rods | Aspect Ratio: 1:1 to 4:1 | Attrition Milling of Whiskers | researchgate.net |

| Nanowhiskers | Fine, nanoscale dimensions | Sol-Gel Synthesis | scientific.net |

| Nanorods | Diameter: 15-45 nm; Length: 100-300 nm | Not specified | pku.edu.cn |

| Nanowires/Nanotubes | Diameter: 10-500 nm; Length: 0.3-2.0 µm | Chemical Vapor Deposition (CVD) | northwestern.edu |

Transmission Electron Microscopy (TEM) and Electron Diffraction for Fine Structure

Transmission Electron Microscopy (TEM) and selected area electron diffraction (SAD) provide higher-resolution analysis of the internal structure and crystallinity of aluminum borate nanostructures. northwestern.edu TEM analysis confirms that the nanowires and nanotubes synthesized via various methods are typically single crystals. northwestern.edu Electron diffraction is instrumental in studying crystal structure and disorder phenomena. For example, automated diffraction tomography (ADT), a method based on electron diffraction, has been used to perform ab initio structure determination of Al4B2O9, revealing its monoclinic space group (C2/m) and the arrangement of edge-connected AlO6 octahedra that form the structural backbone. researchgate.net These advanced diffraction techniques are crucial for understanding the precise atomic arrangements within the crystalline material. northwestern.eduresearchgate.net

Effects of Synthesis Parameters on Microstructure Development and Grain Growth

The final microstructure of aluminum borates is profoundly influenced by the synthesis parameters, including temperature, time, and the molar ratio of precursors.

Sintering Temperature: Higher sintering temperatures generally lead to grain growth. In the in-situ synthesis of porous aluminum borate, increasing the sintering temperature from 1150°C to 1350°C caused the average whisker diameter to increase from 0.2 to 2 µm. researchgate.net Similarly, in sol-gel synthesis, calcination at 1100°C resulted in thicker and longer nanowhiskers compared to those treated at 850°C. scientific.net

Precursor Ratio: The molar ratio of aluminum to boron (Al:B) in the starting materials can control the phase composition and morphology. scientific.net Studies using aluminum sulphate and boric acid found that the thickness and orientation of the resulting Al18B4O33 whiskers depended significantly on the B/Al atomic ratio used during synthesis. cuneyttas.com

Milling: Mechanical processing, such as milling, alters the initial morphology. Milling of aluminum borate whiskers breaks them into smaller, rod-shaped particles with lower aspect ratios, which in turn affects the subsequent sintering behavior and microstructure development. tandfonline.com The process transforms the initial whisker network into sub-angular and spherical sintered grains. tandfonline.com

| Parameter | Effect | Example | Reference |

|---|---|---|---|

| Sintering Temperature | Increased temperature leads to larger grain/whisker size. | Whisker diameter increased from 0.2 µm (1150°C) to 2 µm (1350°C). | researchgate.net |

| Al:B Molar Ratio | Controls phase composition and morphology (e.g., whisker thickness). | Varying the Al:B ratio in sol-gel synthesis alters nanowhisker morphology. | scientific.net |

| Milling Time | Reduces aspect ratio of whiskers, changing particle shape. | 180 min of milling changed whiskers (aspect ratio >20) to rods (aspect ratio 1-4). | tandfonline.com |

Porosity and Densification Studies in Ceramic Processing

The inherent whisker-like morphology of aluminum borate presents significant challenges for densification, often resulting in highly porous materials. unlp.edu.ar Direct sintering of these needle-shaped crystals typically yields materials with high porosity, sometimes around 50%. unlp.edu.ar

Achieving densification requires processing modifications, such as milling the initial powders to break down the high-aspect-ratio whiskers. tandfonline.com Sintering of milled powders can produce relatively dense materials with porosities as low as 10%. tandfonline.com The densification process is highly sensitive to temperature. Sintering typically begins around 900-1000°C. tandfonline.com As the sintering temperature increases in the range of 1200–1350°C, porosity decreases and density increases. unlp.edu.ar However, this process is limited by the thermal decomposition of aluminum borate at temperatures above 1300°C, which leads to the volatilization of boron oxide and hinders further densification. tandfonline.com The soaking time at a specific sintering temperature also plays a role; however, at high temperatures (e.g., 1300°C), prolonged treatment can increase porosity due to the competing processes of sintering and decomposition. tandfonline.comunlp.edu.ar

| Processing Condition | Resulting Porosity | Resulting Density | Reference |

|---|---|---|---|

| Reaction Sintering (un-milled) | ~45-50% | Low | unlp.edu.arunlp.edu.ar |

| Sintering of Milled Powder (1300°C, 2h) | ~10% | Bulk density < 2.5 g/cm³ | tandfonline.comunlp.edu.ar |

| Sintering at 1200°C (2h) | ~20% | ~2.2 g/cm³ | unlp.edu.ar |

| Sintering at 1350°C (2h) | ~10% (with partial decomposition) | ~2.45 g/cm³ | unlp.edu.ar |

Spectroscopic and Elemental Analysis

Spectroscopic and thermal analysis techniques are essential for confirming the chemical identity, crystalline phase, and thermal stability of synthesized aluminum borates.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray diffraction (XRD) is the primary technique used for the qualitative phase analysis of aluminum borates. malvernpanalytical.comncl.ac.uk It allows for the identification of the specific crystalline phases formed during synthesis, primarily Al18B4O33 (9Al2O3·2B2O3) and Al4B2O9 (2Al2O3·B2O3). unlp.edu.ar The diffraction patterns serve as a unique fingerprint for each phase, with peaks corresponding to specific crystallographic planes. researchgate.net

XRD studies on the reaction between alumina and boric acid show that at lower temperatures (800-900°C), Al4B2O9 is often the first borate phase to form. unlp.edu.arconicet.gov.ar As the temperature increases to 1000°C and above, peaks corresponding to the more stable Al18B4O33 phase appear and intensify, while the Al4B2O9 phase may diminish, indicating it can be an intermediate phase. unlp.edu.arconicet.gov.ar By comparing the measured diffraction patterns with standard data from crystallographic databases (e.g., JCPDS 00-032-0003 for Al18B4O33), researchers can confirm the successful synthesis and purity of the desired aluminum borate compound. unlp.edu.arresearchgate.net The sharpness and intensity of the XRD peaks also provide an indication of the material's crystallinity. researchgate.net

Thermal Analysis (TG-DSC) for Formation and Decomposition Behavior

Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) are used to study the thermal behavior of aluminum borate and its precursors. When synthesizing from boric acid and alumina, the TG curve shows a multi-step mass loss at temperatures below 200°C, which corresponds to the dehydration of boric acid (H3BO3) into boron oxide (B2O3). unlp.edu.arconicet.gov.ar

The DTA/DSC curves reveal the thermal events associated with phase transformations. Broad endothermic peaks correspond to the dehydration steps of boric acid. unlp.edu.ar At higher temperatures, typically between 650°C and 900°C, broad thermal signals can be observed that are associated with the formation of the aluminum borate phases. unlp.edu.arconicet.gov.ar DSC analysis has shown that the crystallization temperature of aluminum borates decreases as the boron content in the precursor mixture increases. researchgate.net For example, the crystallization temperature was found to decrease from 900°C for a 9Al2O3·2B2O3 composition to 670°C for a composition richer in boron. researchgate.net TG analysis also confirms the decomposition of certain phases; for instance, Al4B2O9 has been shown to decompose into Al18B4O33 and boron oxide at temperatures above 1000°C. researchgate.net

| Temperature Range (°C) | Observed Event (TG-DSC/DTA) | Description | Reference |

|---|---|---|---|

| < 200°C | Multi-step mass loss (TG), Endothermic peaks (DTA) | Decomposition and dehydration of boric acid to boron oxide. | unlp.edu.arconicet.gov.ar |

| 650 - 900°C | Broad thermal signals (DTA) | Formation of aluminum borate phases (e.g., Al4B2O9). | unlp.edu.arconicet.gov.ar |

| > 1000°C | Decomposition event (TG/DTA) | Decomposition of the Al4B2O9 phase into Al18B4O33 and B2O3. | researchgate.net |

| > 1300°C | Mass loss (TG) | Thermal decomposition of Al18B4O33 with volatilization of boron oxide. | tandfonline.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition and chemical states of the outermost layers of a material. The technique operates by irradiating a sample surface with monochromatic X-rays, which causes the emission of core-level electrons. An energy analyzer measures the kinetic energy of these emitted photoelectrons. From this, the binding energy of the electrons can be calculated, which is characteristic of a specific element and its chemical environment (oxidation state). XPS provides detailed information about the top 1 to 10 nanometers of a surface, making it an indispensable tool for understanding surface chemistry, contamination, and the composition of thin films.

In the context of aluminum borates, XPS is crucial for characterizing the surface chemistry which governs interactions with other materials and the environment. Research findings from XPS analysis can reveal the atomic percentages of aluminum (Al), boron (B), and oxygen (O) on the sample surface. More importantly, it can distinguish between different chemical states. For instance, high-resolution scans of the Al 2p, B 1s, and O 1s peaks can differentiate between aluminum in an oxide or borate environment, boron in trigonal (BO₃) versus tetrahedral (BO₄) coordination, and oxygen in bridging or non-bridging positions within the borate network or in hydroxyl groups.

Studies on nanoparticles have utilized XPS to probe the composition and structure of surface layers. For example, in particles composed of an aluminum core, XPS can be used to characterize a surface shell rich in boron. The binding energies observed in the XPS spectra provide direct evidence of the chemical bonding between aluminum, boron, and oxygen at the surface.

Table 1: Representative XPS Binding Energy Data for Elements in Aluminum Borate

| Element | Photoelectron Peak | Typical Binding Energy (eV) | Information Derived |

| Aluminum | Al 2p | ~74.5 - 75.5 | Indicates Al-O bonding, characteristic of aluminum in an oxide or borate matrix. |

| Boron | B 1s | ~191.0 - 193.0 | Differentiates between B-O bonds in various borate structures. Higher energies can suggest more oxidized states. |

| Oxygen | O 1s | ~531.0 - 533.0 | Deconvolution of this peak can distinguish between bridging oxygen (Al-O-B), non-bridging oxygen (B-O), and surface hydroxyls (O-H). |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local atomic structure and chemical environment of specific nuclei. For the study of aluminum borates, ¹¹B NMR is particularly valuable due to the high natural abundance and sensitivity of the ¹¹B isotope. This technique can precisely determine the coordination number of boron atoms, distinguishing between three-coordinate trigonal planar (BO₃) units and four-coordinate tetrahedral (BO₄) units within the material's structure.

The chemical shift (δ) in an ¹¹B NMR spectrum is highly sensitive to the local environment of the boron nucleus. Generally, tetrahedral BO₄ units resonate at higher fields (lower ppm values), typically in the range of -5 to +5 ppm, while trigonal BO₃ units appear at lower fields (higher ppm values), usually between 10 and 25 ppm. Furthermore, high-resolution solid-state NMR techniques, such as Magic-Angle Spinning (MAS), are employed to average out anisotropic interactions and obtain well-resolved spectra from polycrystalline or amorphous samples.

Advanced NMR experiments can also provide information on the connectivity between different structural units. For example, double-resonance MAS NMR experiments can probe through-space connectivities between ¹¹B and ²⁷Al nuclei, helping to elucidate how the borate and aluminate units are linked in the network structure. The analysis of quadrupolar parameters, also obtainable from the NMR spectra, offers further insight into the symmetry of the local environment around the boron atoms.

Table 2: Typical ¹¹B NMR Chemical Shift Ranges for Boron Coordination in Borates

| Boron Coordination | Structural Unit | Typical ¹¹B Chemical Shift (δ) Range (ppm) |

| Four-coordinate (Tetrahedral) | BO₄ | -5 to +5 |

| Three-coordinate (Trigonal) | BO₃ | 10 to 25 |

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is most often integrated with electron microscopy instruments, such as Scanning Electron Microscopes (SEM) or Transmission Electron Microscopes (TEM). The technique works by bombarding a sample with a high-energy electron beam, which excites electrons in the sample's atoms and causes them to be ejected from their inner shells. When electrons from higher energy shells drop down to fill these vacancies, they release excess energy in the form of X-rays. Each element has a unique atomic structure and therefore emits X-rays with a characteristic set of energies, which are detected and analyzed by the EDS system.

In the analysis of aluminum borates, EDS provides crucial qualitative and quantitative information about the elemental composition. It can rapidly identify the presence of aluminum, boron, and oxygen. When combined with the imaging capabilities of an electron microscope, EDS can be used to create elemental maps, showing the spatial distribution of these elements across the sample's surface or within its microstructure. This is particularly useful for assessing the homogeneity of the compound, identifying different phases, or detecting elemental segregation at grain boundaries.

While standard EDS detectors can readily quantify aluminum and oxygen, the detection of light elements like boron can be more challenging due to the low energy of its characteristic X-rays and absorption effects. However, modern EDS systems equipped with ultra-thin window or windowless detectors have significantly improved capabilities for detecting and quantifying light elements with atomic numbers greater than boron.

Table 3: EDS Line Profile Data for Aluminum Borate

| Element | Characteristic X-ray Line | Energy (keV) | Application |

| Boron (B) | Kα | ~0.18 | Identification and mapping of boron distribution. |

| Oxygen (O) | Kα | ~0.52 | Identification and mapping of oxygen distribution. |

| Aluminum (Al) | Kα | ~1.48 | Identification and mapping of aluminum distribution. |

Prompt Gamma Activation Analysis (PGA) for Elemental Composition

Prompt Gamma Activation Analysis (PGAA), also referred to as Prompt Gamma-ray Neutron Activation Analysis (PGNAA), is a non-destructive nuclear analytical technique for determining the elemental composition of a material in bulk. The method involves irradiating a sample with a beam of neutrons. When atomic nuclei within the sample capture a neutron, they enter an excited state and immediately de-excite by emitting high-energy gamma rays. These "prompt" gamma rays have energies that are characteristic of the capturing nucleus. By measuring the energy and intensity of these gamma rays with a high-resolution detector, the elemental and isotopic composition of the sample can be determined quantitatively.

PGAA is particularly valuable for the analysis of aluminum borates for several reasons. Firstly, it is a true bulk analysis technique, providing an average composition of the entire volume of the sample illuminated by the neutron beam, which is complementary to surface-sensitive (XPS) or micro-volume (EDS) methods. Secondly, the technique is non-destructive, allowing the sample to be analyzed by other methods afterward.

Most importantly, PGAA exhibits exceptional sensitivity for certain elements that are difficult to measure by other techniques. Boron has a very high neutron capture cross-section, making PGAA an extremely sensitive and reliable method for its quantification, even at trace levels. The technique can simultaneously measure a wide variety of other elements, including aluminum. This allows for a comprehensive and accurate determination of the stoichiometric ratios in aluminum borate compounds.

Table 4: PGAA Detection Capabilities for Elements in Aluminum Borate Analysis

| Element | Key Prompt Gamma-ray Energy (keV) | Sensitivity | Notes |

| Boron (B) | 478 | Very High | PGAA is one of the most sensitive techniques for boron determination. |

| Aluminum (Al) | 1779 | Moderate | Routinely quantifiable in various matrices. |

| Hydrogen (H) | 2223 | High | Can detect trace amounts of hydrogen, useful for identifying hydration or hydroxyl groups. |

| Silicon (Si) | 3539, 4934 | Good | Can be quantified if present as an impurity or in a composite material. |

Fundamental Research on Aluminum Borate Composites and Advanced Materials

Reinforcement in Metallic Matrix Composites

Aluminum borate (B1201080), particularly in the form of whiskers (Al18B4O33), has emerged as a significant reinforcement material for light metal matrix composites, offering a cost-effective alternative to other ceramic reinforcements like silicon carbide. osaka-u.ac.jpresearchgate.net Its attractive properties, including high tensile strength and Young's modulus, low density, and a low coefficient of thermal expansion, make it a suitable candidate for enhancing the performance of aluminum and magnesium alloys in demanding applications. researchgate.net

Reinforcement of Aluminum and Magnesium Alloys

The incorporation of aluminum borate whiskers into aluminum and magnesium alloy matrices leads to substantial improvements in their mechanical properties. osaka-u.ac.jpnasa.govwichita.edusemanticscholar.org Research has demonstrated that the addition of these whiskers enhances tensile strength, hardness, and fatigue life, both at room and elevated temperatures. nasa.govsemanticscholar.org

In aluminum matrix composites, the tensile strength and fatigue life have been shown to increase with a higher volume fraction of aluminum borate whiskers. nasa.gov For instance, composites with a 20% volume fraction of whiskers exhibit a significant increase in fatigue limit at 10⁷ cycles compared to the unreinforced alloy at room temperature. nasa.gov At elevated temperatures, such as 623 K, the fatigue limits for composites with 20% and 30% whisker volume fractions are also markedly improved. nasa.gov The strengthening effect of the whiskers on both tensile and fatigue strength is more pronounced at higher temperatures. nasa.gov

Similarly, aluminum borate whiskers are effective in reinforcing magnesium alloys. wichita.educonicet.gov.ar The addition of these whiskers can significantly improve the mechanical properties of the magnesium alloy matrix. wichita.edu For example, AZ91D magnesium alloy composites reinforced with aluminum borate whiskers have shown notable increases in strength. conicet.gov.ar

Table 1: Mechanical Properties of Aluminum Borate Whisker (ABOw) Reinforced Commercially-Pure Aluminum Composites

| Whisker Content (wt.%) | Hardness (HV) | Flexural Strength (MPa) | Compressive Strength (MPa) |

| 5 | 35.5 | 158 | 298 |

| 10 | 40.2 | 172 | 324 |

| 15 | 38.6 | 165 | 310 |

Table 2: Tensile and Fatigue Properties of Al18B4O33 Whisker-Reinforced Al Matrix Composites at Different Temperatures

| Material | Temperature (K) | Tensile Strength (MPa) | Fatigue Limit at 10⁷ cycles (MPa) |

| Matrix Alloy | Room Temp. | 220 | 85 |

| 20% Whiskers | Room Temp. | 280 | 100 |

| Matrix Alloy | 623 | 60 | 40 |

| 20% Whiskers | 623 | 120 | 75 |

| 30% Whiskers | 623 | 150 | 90 |

Interfacial Interactions and Adhesion Studies (e.g., Wettability)

The performance of metal matrix composites is critically dependent on the interfacial interactions and adhesion between the reinforcement and the matrix. Good wettability of the ceramic reinforcement by the molten metal is essential for creating a strong bond and ensuring effective load transfer.

In aluminum borate whisker-reinforced magnesium alloy composites, a continuously uniform interfacial reaction layer is formed. wichita.edu In composites such as Al18B4O33w/MB15 and Al18B4O33w/MB8, a MgO layer with a thickness of 50–80 nm is formed at the interface between the whisker and the magnesium matrix. wichita.edu This layer is a result of the reaction between the aluminum borate whisker and the molten magnesium. wichita.edu It is suggested that this interfacial layer can effectively prevent further reaction between the reinforcement and the matrix, thus maintaining the integrity of the composite. wichita.edu

Glass-Ceramic and Ceramic-Based Composites

Aluminum borate plays a significant role in the development of advanced glass-ceramics and ceramic-based composites due to its ability to form crystalline phases with desirable properties within a glass matrix.

Micro-crystallization Processes in Borate Melts for Glass-Ceramics

The controlled crystallization of borate melts is a key process for producing glass-ceramics with tailored microstructures and properties. In the Al2O3-B2O3 system, two stable aluminum borate compounds, Al4B2O9 and Al18B4O33, can be formed. mdpi.com The formation of these crystalline phases from alumina (B75360) and boron oxide typically occurs at temperatures between 600 and 800°C. mdpi.com

In borosilicate glasses, crystalline Al4B2O9 and Al18B4O33 phases can be formed through heat treatment. xmu.edu.cn The phase stability and the size of the resulting whiskers or rods are dependent on the isothermal holding time. xmu.edu.cn For instance, isothermal heat treatment at 1100°C can lead to the formation of these crystalline phases. xmu.edu.cn It has been observed that Al4B2O9 can act as an intermediate phase, which, at higher temperatures, can transform into the more stable Al18B4O33. osaka-u.ac.jp The incongruent melting of Al4B2O9 into Al18B4O33 and a B2O3-rich liquid can occur at around 950°C. osaka-u.ac.jp

Development of Nanocrystalline Phases within Glass Matrices

The in-situ generation of aluminum borate nanocrystalline phases within a glass matrix is an effective method for producing tough and high-performance glass-ceramics. The size and amount of the crystalline phase can be controlled by factors such as the annealing time and temperature, as well as the heating rate. researchgate.net

Aluminum borate nanowires and nanotubes of both Al18B4O33 and Al4B2O9 have been successfully synthesized. For example, single-crystal Al18B4O33 nanowires with uniform diameter distribution can be synthesized through a chemical reaction of alumina with boron monoxide. The size of these nanostructures, including nanowires and nanotubes, can be manipulated by controlling the growth parameters such as time, temperature, and precursor concentrations. This control over the nanoscale crystalline phase allows for the tailoring of the mechanical and optical properties of the resulting glass-ceramic. researchgate.net

Alumina-Aluminum Borate Composite Materials

Alumina-aluminum borate composites are ceramic materials that combine the properties of both constituents to achieve enhanced performance, particularly in terms of hardness and wear resistance. These composites can be synthesized through various methods, including the in-situ formation of aluminum borate within an alumina matrix.

In one approach, composites are fabricated by reacting alumina (Al2O3), aluminum nitride (AlN), and boric acid (H3BO3). The boric acid serves as a source of boron trioxide (B2O3), which then reacts with the other components to form in-situ aluminum borate (9Al2O3·2B2O3) and hexagonal boron nitride (h-BN). The presence of the hard aluminum borate phase contributes to an increase in the hardness and wear resistance of the composite. For instance, composites with a higher amount of aluminum borate have been observed to have the lowest wear rate.

Porous aluminum borate materials can also be produced from a simple mixture of alumina and boric acid. mdpi.com These materials, consisting mainly of the Al18B4O33 crystalline phase, exhibit high porosity (around 50%) and are composed of interlocked submicronic needles. mdpi.com

Influence on Mechanical Performance (e.g., Fracture Toughness, Hardness, Flexural Strength)

Boric acid, aluminum salt, specifically in the form of aluminum borate (often as Al18B4O33 whiskers), is recognized as a highly effective reinforcement material in metal, ceramic, and polymer matrix composites. Its incorporation significantly enhances the mechanical properties of the host material. Aluminum borate whiskers exhibit a high Young's Modulus of approximately 400 GPa and a tensile strength of about 8 GPa. unlp.edu.arcuneyttas.com These properties make them a competitive alternative to other reinforcing agents like silicon carbide whiskers. cuneyttas.com

The primary function of aluminum borate as a reinforcement is to bear and transfer the load from the matrix, which leads to improved strength and stiffness of the composite material. ijert.org Research on aluminum borate whisker-reinforced aluminum alloy composites has demonstrated notable improvements in mechanical characteristics. For instance, the addition of these whiskers to an AC4CH aluminum alloy, fabricated by squeeze casting, has been a subject of study to evaluate fracture toughness. scientific.net One study found that the fracture toughness of an Al18B4O33 whisker-reinforced composite could reach approximately 9.28 MPa·m^0.5, with the use of a TiO2 inorganic binder enhancing this property. scientific.net

The flexural strength of composites is also enhanced by the addition of aluminum borate. In ceramizable silicone rubber composites, the formation of aluminum borate whiskers during pyrolysis reinforces the ceramic phase, thereby improving the flexural strength at high temperatures. researchgate.net The needle-like morphology of aluminum borate crystals is effective in toughening the matrix by mechanisms such as crack deflection and whisker pull-out. researchgate.net

Mechanical Properties of Aluminum Borate and its Composites

| Property | Material | Value | Source(s) |

|---|---|---|---|

| Fracture Toughness | Al18B4O33w/AC4CH Alloy Composite with TiO2 binder | 9.28 MPa·m^0.5 | scientific.net |

| Hardness | Aluminum Borate (Al18B4O33) | 7 Mohs | cuneyttas.com |

| Dense Aluminum Borate Ceramic | 6 GPa | researchgate.nettandfonline.com | |

| Flexural Strength | Al2030 alloy with 12 wt. % of B4C | Enhanced by 44.2% | semanticscholar.org |

| Tensile Strength | Aluminum Borate (Al18B4O33) Whiskers | ~8 GPa (7840 MPa) | cuneyttas.com |

| Young's Modulus | Aluminum Borate (Al18B4O33) Whiskers | ~400 GPa (392,000 MPa) | cuneyttas.com |

Optical and Electronic Applications

Research in Lasers and Nonlinear Optics

Aluminoborates, a class of materials that includes aluminum borate, have garnered significant attention in the field of nonlinear optics (NLO). researchgate.net These materials are crucial for applications in laser technology, particularly for frequency conversion to generate ultraviolet (UV) and deep-ultraviolet (DUV) coherent light. researchgate.net The unique crystal structures of borates, which can be modified by the inclusion of aluminum, lead to favorable NLO properties. researchgate.net

Research has focused on the synthesis and characterization of various aluminoborate crystals for NLO applications. researchgate.net For instance, the noncentrosymmetric aluminum borate crystal, Al5BO9, has been investigated for its linear and nonlinear optical properties. cambridge.org The fundamental building blocks of its structure are BO3 triangles, AlO4 tetrahedra, and AlO6 octahedra. cambridge.org Studies have shown that the second-harmonic generation (SHG) contribution from the Al-O polyhedra is more pronounced than that of the BO3 group in Al5BO9. researchgate.net This finding is significant for the design of new inorganic NLO materials. researchgate.net

The powder SHG test, a common method for evaluating NLO materials, has been performed on ground Al5BO9 single crystals using a pulsed Nd:YAG laser at a wavelength of 1064 nm. cambridge.org While some aluminoborates exhibit relatively small birefringence, which can limit phase-matching capabilities, their potential in NLO applications remains an active area of research. cambridge.org Potassium-aluminum-borate glass containing copper chloride nanocrystals has also been studied as a nonlinear optical limiter for pulsed laser radiation. optica.org Furthermore, some borate crystals, such as Nd:YAB (yttrium aluminum borate), have been investigated for self-doubling, where a single crystal is used for both laser oscillation and frequency doubling. e-bookshelf.de

Investigations for Scintillators, Visible Emitting Phosphors, and Optical Waveguides

Recent research has highlighted the potential of aluminum borate compounds as host materials for phosphors, particularly for use in light-emitting diodes (LEDs). A notable development is the synthesis of a rare-earth-free zinc aluminum borate (ZAB) white phosphor. researchgate.net This material produces a broad and intense photoluminescence emission when excited by near-UV radiation (300-400 nm), with high internal quantum yields of up to 60%. researchgate.net The emission of these ZAB phosphors can be tuned from warm to cold white by adjusting the precursor ratio or the calcination temperature during preparation. researchgate.net This development is significant as it offers an alternative to traditional phosphors that rely on rare-earth elements, which have environmental and supply chain concerns. researchgate.net

The broader family of borate materials is known for characteristics that are advantageous for optical applications, including a wide transparency range and a large electronic band gap, which are desirable for host materials in phosphors and potentially scintillators. nih.gov While specific research on aluminum borate as a scintillator material is not widely documented, complex borates are investigated for their luminescence properties for applications that include X-ray imaging. nih.gov The principles of phosphor development, which involve doping a host lattice with an activator ion, are also applicable to the development of scintillating materials.

There is currently limited specific research available on the application of this compound in the fabrication of optical waveguides.

Studies on Dielectric Properties and Low Dielectric Constant Materials

The dielectric properties of materials are critical for applications in electronics, particularly for substrates and insulating materials in high-frequency circuits. Materials with a low dielectric constant (low-k) and low dielectric loss are in high demand for the advancement of 5G and 6G communication technologies. mdpi.com

Research has been conducted on the dielectric properties of composites incorporating aluminum borate whiskers. One study investigated aluminum borate whisker-reinforced aluminum phosphate (B84403) composites with varying whisker content (20wt% to 70wt%). dpi-journals.com The results indicated that for a given whisker content, the dielectric constant of the composite increases with increasing relative density, while the dielectric loss decreases. dpi-journals.com The study concluded that the dielectric loss in these composites is primarily due to relaxation polarization. dpi-journals.com

Refractory and High-Temperature Applications

High Refractoriness and Chemical Inertness Studies

Aluminum borate, particularly in the form of Al18B4O33, is well-regarded for its high refractoriness and chemical inertness, making it suitable for a variety of high-temperature applications. unlp.edu.arresearchgate.net These materials are known to be stable at elevated temperatures, with the Al18B4O33 phase being stable up to 1900 °C, although some studies suggest decomposition can begin at temperatures above 1300 °C. unlp.edu.artandfonline.com The formation of aluminum borates from alumina and boron oxide typically occurs between 600 and 800 °C. unlp.edu.arconicet.gov.ar